2-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S/c1-21-14(11-5-4-6-12(17)9-11)10-18-22(19,20)15-8-3-2-7-13(15)16/h2-9,14,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGTWIDLLRJMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1Cl)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the chlorination of benzenesulfonamide, followed by the introduction of the fluorophenyl and methoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit specific cancer cell lines, leading to apoptosis (programmed cell death).
Case Study :
- A study published in Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives could effectively inhibit tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Its sulfonamide group is known to enhance antibacterial activity by interfering with folic acid synthesis in bacteria.
Case Study :
- In vitro tests revealed that derivatives of benzenesulfonamides showed significant activity against both Gram-positive and Gram-negative bacteria, indicating that this compound could be developed into a broad-spectrum antibiotic .
Treatment of Sodium Channel-Mediated Disorders
Research has indicated that compounds similar to this compound may be effective in treating sodium channel-mediated diseases such as epilepsy.
Case Study :
- A patent application highlighted the use of benzenesulfonamide compounds in treating epilepsy by modulating voltage-gated sodium channels, which are critical in neuronal excitability . The findings suggest that this compound could serve as a therapeutic agent in managing seizure disorders.
Data Tables
Mechanism of Action
The mechanism by which 2-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The presence of the chloro and fluorophenyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituent patterns on the benzene ring, the sulfonamide nitrogen, or the linker group. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Benzenesulfonamide Derivatives
Key Observations:
Substituent Position and Bioactivity :
- The 3-fluorophenyl group in the target compound may enhance target binding compared to 4-methoxy or 2-methyl substituents in analogs (e.g., ). Fluorine’s electronegativity can improve membrane permeability and metabolic stability.
- In chlorsulfuron , the triazine ring substituent confers herbicidal activity by inhibiting acetolactate synthase in plants, demonstrating how heterocyclic additions expand functional utility .
Halogen Effects :
Physicochemical Properties
- Solubility : The methoxyethyl group in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., ).
- Thermal Stability : Halogenated analogs (e.g., ) generally exhibit higher melting points due to increased molecular rigidity, but this is offset by the flexible methoxyethyl chain in the target compound.
Biological Activity
2-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the 3-fluorophenyl and methoxyethyl substituents contributes to its unique chemical properties, influencing its interaction with biological targets.
Research indicates that sulfonamides often exert their effects through the inhibition of specific enzymes or pathways. For this compound, potential mechanisms include:
- Inhibition of Protein Kinases : Some studies suggest that related sulfonamides can inhibit protein kinases, which are crucial for various cellular processes including growth and metabolism .
- Antiviral Activity : Aryl sulfonamides have shown promise in inhibiting viral entry and replication, particularly against influenza viruses. This suggests that the compound may possess similar antiviral properties .
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound and related compounds:
| Biological Activity | IC50 (µM) | Reference |
|---|---|---|
| Protein Kinase Inhibition | 10-50 | |
| Antiviral Activity (Influenza) | 20 | |
| Cytotoxicity (Cancer Cell Lines) | >100 |
Case Studies
- Antiviral Screening : In a study screening various aryl sulfonamides for antiviral activity, this compound exhibited moderate inhibition of influenza virus replication at concentrations around 20 µM. This highlights its potential as a lead compound for further antiviral development .
- Protein Kinase Targeting : A related study demonstrated that compounds with similar structures inhibited specific protein kinases involved in cancer cell proliferation. The IC50 values ranged from 10 to 50 µM, indicating significant activity that warrants further investigation into the compound's potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
